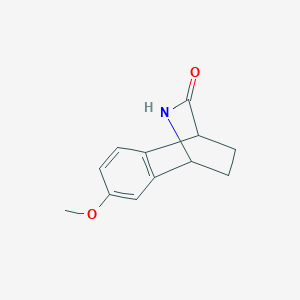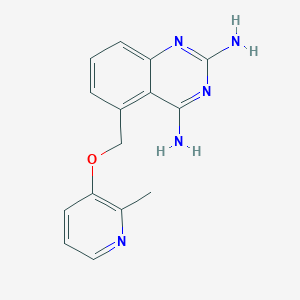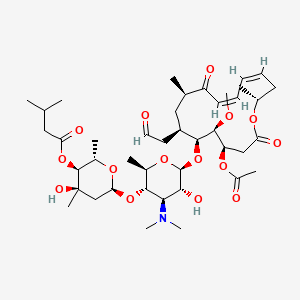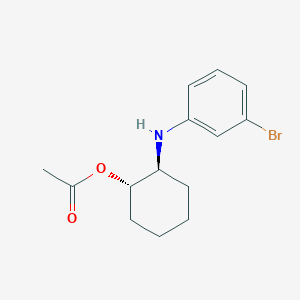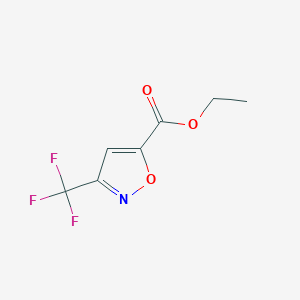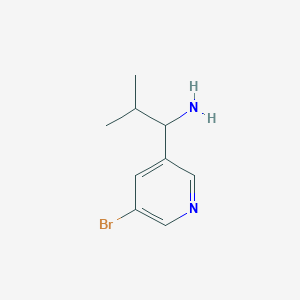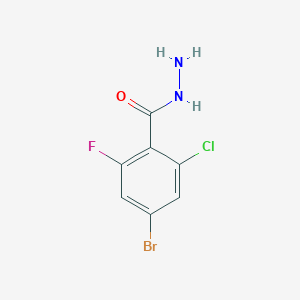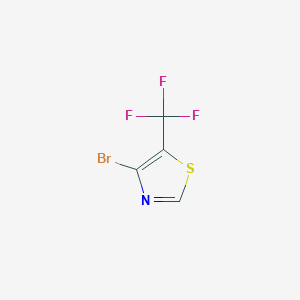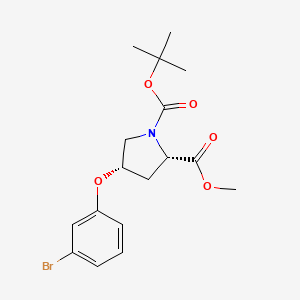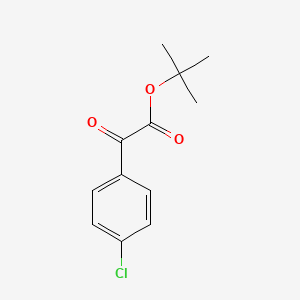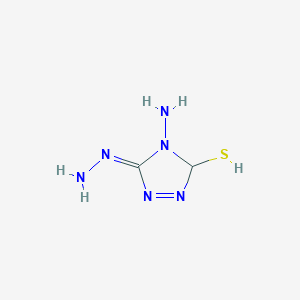
2-Amino-2-phenylethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-phenylethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H12ClNO. It is a solid, crystalline substance that is often used in various scientific and industrial applications. This compound is known for its chiral properties, meaning it has a specific orientation in space, which can be crucial for its function in biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-phenylethan-1-ol hydrochloride typically involves the reaction of benzaldehyde with ethanolamine. The process includes mixing benzaldehyde and ethanolamine under controlled heating and stirring conditions to produce 2-Amino-1-phenylethanol. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pressure, and reaction time to achieve the desired product quality .
化学反应分析
Types of Reactions: 2-Amino-2-phenylethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
科学研究应用
2-Amino-2-phenylethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Serves as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various chemical products
作用机制
The mechanism of action of 2-Amino-2-phenylethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
相似化合物的比较
2-Amino-1-phenylethanol: Similar in structure but lacks the hydrochloride group.
Phenylethanolamine: Another related compound with similar functional groups but different properties.
Benzylamine derivatives: Compounds with similar amino and phenyl groups but different substituents
Uniqueness: 2-Amino-2-phenylethan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
属性
CAS 编号 |
62357-38-4 |
|---|---|
分子式 |
C8H12ClNO |
分子量 |
173.64 g/mol |
IUPAC 名称 |
2-amino-2-phenylethanol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H |
InChI 键 |
KSXJJXIDBVLDBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CO)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


